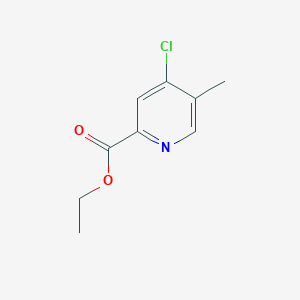
Ethyl 4-chloro-5-methylpicolinate
概要
説明
Ethyl 4-chloro-5-methylpicolinate, also known as ethyl 4-chloro-5-methyl-2-pyridinecarboxylate, is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, a mixture of 2,4-dichloro-5-methylpyridine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(ll), and triethylamine in ethanol is stirred under carbon monoxide at 60°C for 4 hours . Another method involves a mixture of the compound with 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi-1 3,2- dioxaborolane, [1,1’- bis (diphenylphosphino)ferrocene]dichloropalladium (ll), and potassium acetate in toluene, stirred at 130°C for 20 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The compound has a topological polar surface area of 39.2 Ų, and it has 3 rotatable bonds . It has a complexity of 187 and a covalently-bonded unit count of 1 .科学的研究の応用
Synthesis of Pyrrolo[2,3-d]pyrimidines
Ethyl 4-chloro-5-methylpicolinate plays a role in the synthesis of pyrrolo[2,3-d]pyrimidines, as part of a copper/6-methylpicolinic acid catalyzed coupling reaction. This method allows the introduction of various functional groups, including aromatic and aliphatic ones, into the 6 and 7 positions of the pyrrolo[2,3-d]pyrimidines. It's a crucial step in producing these compounds which have potential applications in pharmaceuticals and other fields (Jiang, Sun, Jiang, & Ma, 2015).
Preparation of 2-(Benzofuran-2-yl)-6,7-methylene Dioxyquinoline-3-carboxylic Acid Derivatives
This chemical is also used in the preparation of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds, synthesized through a one-pot reaction involving this compound, have potential applications in various chemical research fields and pharmaceutical development (Gao, Liu, Jiang, & Li, 2011).
Biosynthesis of Optically Pure Ethyl (S)-4-chloro-3-hydroxybutanoate Ester
The compound is a precursor for the production of enantiopure intermediates used in manufacturing chiral drugs, including statins. Its asymmetric reduction to (S)-CHBE through biocatalysis demonstrates its importance in the pharmaceutical industry, especially in the production of cholesterol-lowering drugs (Ye, Ouyang, & Ying, 2011).
Role in the Synthesis of Antitumor Drug Sorafenib
This compound is used in synthesizing intermediates for antitumor drugs like Sorafenib. This demonstrates its vital role in the development of cancer treatment medications (Yao, 2012).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 4-chloro-5-methylpicolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds that are substrates of CYP1A2.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory irritation, skin irritation, and serious eye irritation . These effects suggest that this compound can alter cellular functions and potentially disrupt normal cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and inhibit their activity. For example, as a CYP1A2 inhibitor, it can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the body . This inhibition can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound can lead to persistent changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects. At higher doses, it can lead to toxic effects, including respiratory and skin irritation . It is important to determine the threshold dose at which these adverse effects occur to ensure safe usage of the compound in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and other xenobiotics . The inhibition of CYP1A2 by this compound can affect the metabolic flux and levels of metabolites in the body. This interaction can lead to changes in the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound is known to be highly permeable to the blood-brain barrier and is not a substrate for P-glycoprotein . This suggests that this compound can be widely distributed in the body and reach various tissues, including the brain.
特性
IUPAC Name |
ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVSFVKKLKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856781 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261739-13-2 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
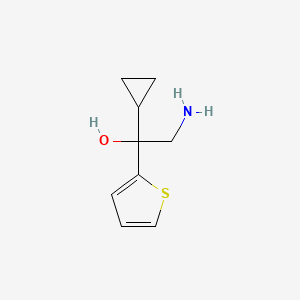
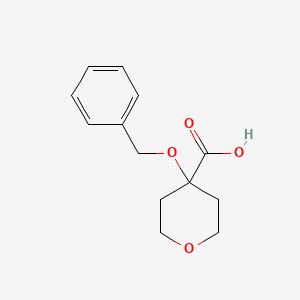
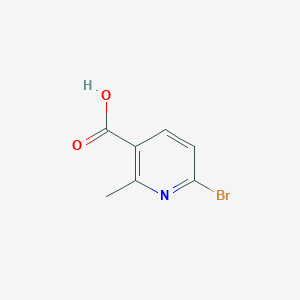
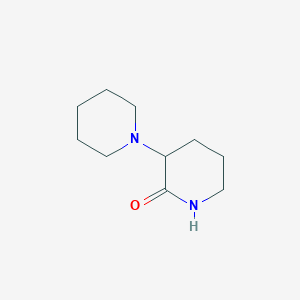

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)



![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
